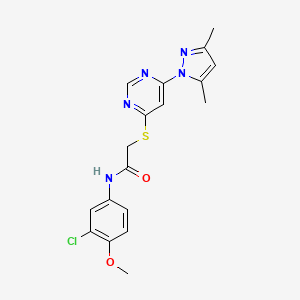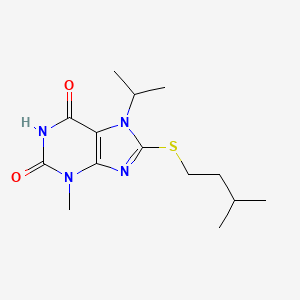![molecular formula C19H21BrN4O3S B2597153 Methyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 851809-63-7](/img/structure/B2597153.png)
Methyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H21BrN4O3S and its molecular weight is 465.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Methyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate, as part of the broader chemical class it belongs to, has been implicated in studies focusing on antimicrobial properties. For instance, compounds within this chemical family have demonstrated significant biological activity against a range of microorganisms. A study highlighted the synthesis of novel compounds that showed potent antimicrobial activity against bacteria such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, and Klebsiella pneumoniae, as well as against fungi like Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Trichophyton mentagrophytes (M. Suresh, P. Lavanya, C. Rao, 2016). This underscores the potential of such compounds, including this compound, in antimicrobial applications.
Anticancer and Antitumor Applications
While the specific compound has not been directly linked to anticancer research in the provided studies, analogous compounds within its chemical class have been investigated for their potential anticancer and antitumor properties. For example, novel bromophenols, which share some structural similarities with the compound of interest, have demonstrated promising cytotoxic activities against various cancer cell lines, indicating the potential utility of such molecules in cancer therapy research (Q. Huang, Shaonan Zhang, Shu Hua Zhang, Kai Wang, Yu Xiao, 2017). This suggests that further exploration of this compound and related compounds could unveil new anticancer agents.
Antiviral Activities
In the realm of antiviral research, the broader family of compounds to which this compound belongs has shown promising results. Some compounds have been evaluated for their effectiveness against plant viruses, such as Tobacco mosaic virus (TMV), demonstrating potential as antiviral agents (R. C. Krishna Reddy, S. Rasheed, D. Subba Rao, S. Adam, Yellala Venkata Rami Reddy, C. N. Raju, 2013). This highlights the potential of exploring such compounds for their antiviral properties, including the specific compound .
Mechanism of Action
Target of Action
The compound “Methyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate” contains a thiazole ring and a triazole ring . Thiazoles and triazoles are known to interact with a variety of enzymes and receptors in the biological system
Mode of Action
Thiazoles and triazoles are known to show versatile biological activities .
Biochemical Pathways
Thiazoles and triazoles are known to affect a variety of biochemical pathways .
Result of Action
Thiazoles and triazoles are known to have diverse biological activities .
properties
IUPAC Name |
methyl 1-[(4-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3S/c1-11-21-19-24(22-11)17(25)16(28-19)15(12-3-5-14(20)6-4-12)23-9-7-13(8-10-23)18(26)27-2/h3-6,13,15,25H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIGZZQPDCSFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC(CC4)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2597075.png)


![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2597079.png)

![2-Chloro-3-[(3-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2597083.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2597087.png)


![N-(4-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2597091.png)
![8-Bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2597092.png)